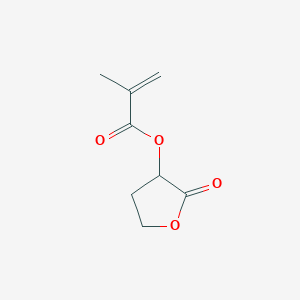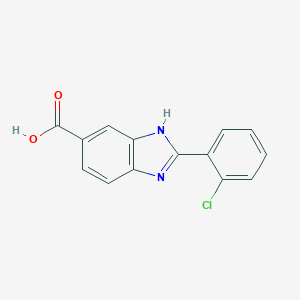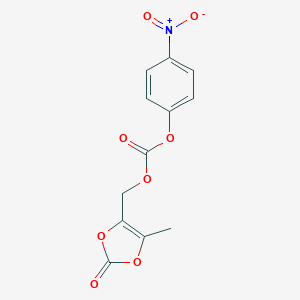
(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate
説明
The compound of interest, due to its complex structure and functional groups, is anticipated to have unique physical and chemical properties, making it a subject of scientific research. However, direct studies on this specific compound are limited. The analyses provided below draw on related compounds and chemical principles to infer the characteristics and behaviors of the compound.
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step reactions, utilizing principles such as nucleophilic substitution and carbonylation. For instance, the Hantzsch synthesis method has been applied to synthesize structurally related compounds through a one-pot process combining various precursors like diketones, aldehydes, and ammonium carbonate (Maru & Shah, 2013). Such methods are crucial for constructing the complex frameworks seen in these molecules.
Molecular Structure Analysis
X-ray diffraction is a powerful tool for analyzing the molecular structure of chemical compounds. It has been used to determine the crystal structure of related compounds, revealing details about their molecular geometry, bond lengths, and angles, which are essential for understanding their reactivity and properties (Maru & Shah, 2013). The presence of nitro groups and carbonates in these molecules can significantly affect their electronic structure and stability.
Chemical Reactions and Properties
Nitrophenyl carbonates participate in a variety of chemical reactions, including aminolysis, which involves the nucleophilic attack of amines on the carbonate group. This reaction can be influenced by factors such as the nature of the amine and the presence of electron-withdrawing or electron-donating groups on the phenyl ring, affecting the reaction rate and mechanism (Castro et al., 2002).
科学的研究の応用
Non-Isocyanate Polyurethanes (NIPUs) : The synthesis of original vinylene carbonate (VC) compounds, including derivatives of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, was reported for the preparation of α,ω-di(VC) telechelic (co)polyolefins. These were used as potential precursors for hydroxy-oxazolidone-based polyolefin NIPUs (Chauveau et al., 2019).
Reversible Optical Storage : Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), a related compound, was synthesized and copolymerized to produce materials with significant photoinduced birefringence, suitable for reversible optical storage applications (Meng et al., 1996).
Prodrug Design for Methyldopa : (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl esters were evaluated as progenitors of methyldopa, a medication used for high blood pressure. These compounds demonstrated potential as prodrugs, offering an effective way to deliver methyldopa in the body (Saari et al., 1984).
Electrochromic Materials : Derivatives of this compound have been used in the synthesis of new soluble conducting polymers, showing promise for applications in electrochromic devices (Variş et al., 2006).
Anti-Leishmanial Drugs : Nitroaromatic compounds, including derivatives of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, were synthesized and evaluated for their potential as anti-leishmanial drugs. This indicates a possible application in the treatment of leishmaniasis (Dias et al., 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the synthesis of various drugs, suggesting that its targets could be diverse depending on the specific context .
Biochemical Pathways
Based on its structural similarity to other compounds, it could potentially be involved in various biochemical reactions, including those related to drug metabolism and synthesis .
Result of Action
Given its potential use in drug synthesis, it could have a range of effects depending on the specific drug and the biological context .
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO8/c1-7-10(21-12(15)19-7)6-18-11(14)20-9-4-2-8(3-5-9)13(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIKNSLLFWGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177579 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate | |
CAS RN |
173604-87-0 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173604-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
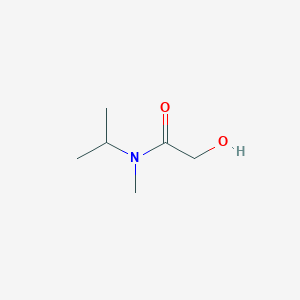

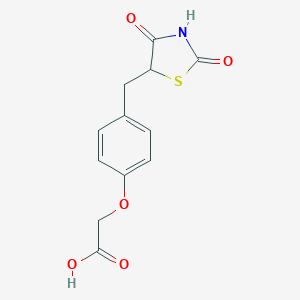
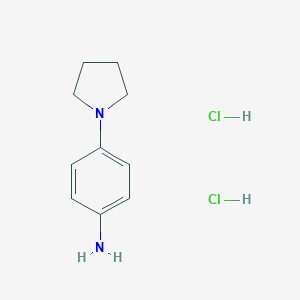

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
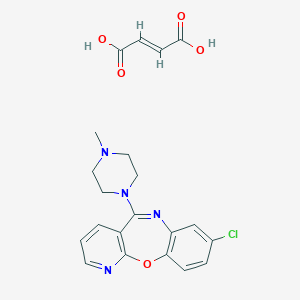
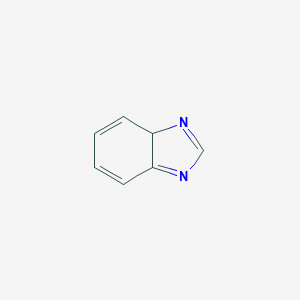
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
